
oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is a compound that features an oxirane (epoxide) ring and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone typically involves the epoxidation of a chalcone precursor. The chalcone is prepared by the condensation of an appropriate aldehyde and ketone. The epoxidation is then carried out using reagents such as hydrogen peroxide in an alkaline medium at low temperatures (10–15°C) to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents that are cost-effective and environmentally friendly would be preferred for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone can undergo various types of chemical reactions, including:
Nucleophilic Addition: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, hydroxylamine hydrochloride.
Oxidizing Agents: Hydrogen peroxide in alkaline medium.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydroxy Pyrazole: Formed by the reaction of the oxirane ring with hydrazine derivatives.
Hydroxy Oxazole: Formed by the reaction of the oxirane ring with hydroxylamine.
Aplicaciones Científicas De Investigación
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer and antimicrobial activities.
Materials Science: The reactivity of the oxirane ring makes it useful in the synthesis of polymers and other advanced materials.
Biological Studies: The compound can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is unique due to the combination of the oxirane and pyrazole rings, which provide a versatile platform for chemical modifications and potential biological activities. The presence of these functional groups allows for a wide range of reactions and applications that may not be possible with other similar compounds.
Propiedades
Número CAS |
117821-30-4 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C12H10N2O2/c15-12(10-7-16-10)11-9(6-13-14-11)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,13,14) |
Clave InChI |
PLRHAFUEBURSIK-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C(=O)C2=C(C=NN2)C3=CC=CC=C3 |
Solubilidad |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


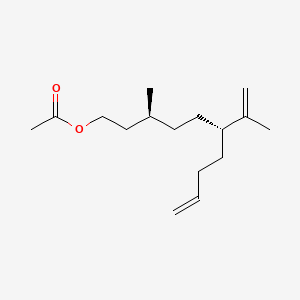

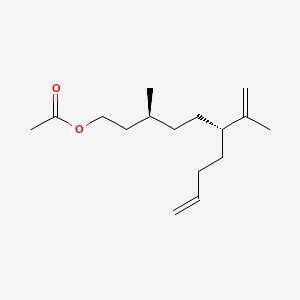
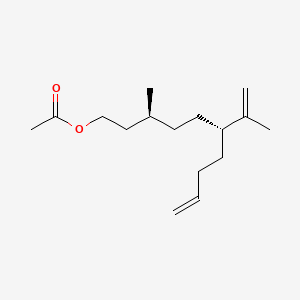
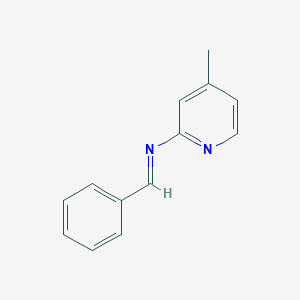
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
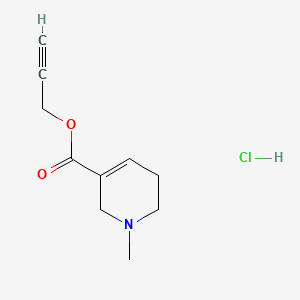



![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
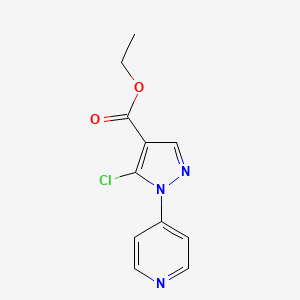

![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
